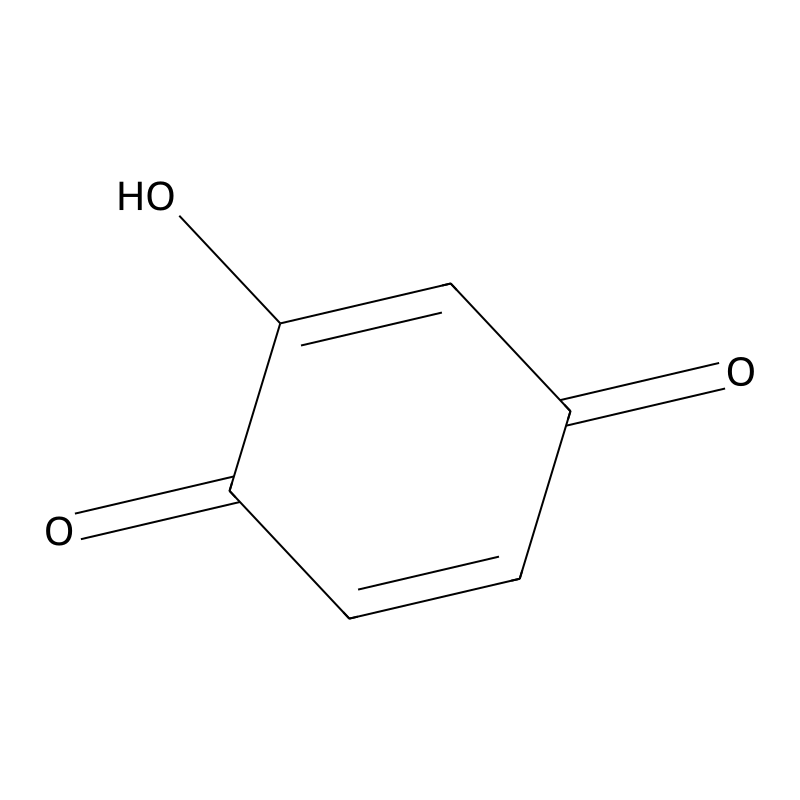

2-Hydroxy-1,4-benzoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Profile of 2-Hydroxy-1,4-benzoquinone

| Property | Description / Value |

|---|---|

| IUPAC Name | 2-hydroxycyclohexa-2,5-diene-1,4-dione [1] [2] |

| Chemical Formula | C₆H₄O₃ [1] [2] [3] |

| Average Molecular Weight | 124.09 - 124.095 g/mol [2] [3] |

| CAS Registry Number | 2474-72-8 [2] [3] |

| Melting Point | 128 °C [3] |

| Predicted pKa | 2.90 ± 0.30 [3] |

| SMILES | O=C1C=CC(=O)C(O)=C1 [2] |

| InChI Key | GPLIMIJPIZGPIF-UHFFFAOYSA-N [1] [2] |

Synthesis and Biochemical Role

The available literature highlights several key contexts in which 2-hydroxy-1,4-benzoquinone is formed and functions.

- Formation from 1,4-Benzoquinone: It can be synthesized through the reaction of 1,4-benzoquinone with hydrogen peroxide [1].

- Role in Phenol Metabolism: It is identified as a byproduct in the metabolic pathway of phenols, such as 1,2,4-benzenetriol. The conversion between 1,2,4-benzenetriol and this compound is facilitated by specific enzymes like 1,2,4-benzenetriol dehydrogenase [1].

- Intermediate in Melanin Synthesis: Research indicates that this compound is formed as an intermediate during the acidic oxidation of dopa (3,4-dihydroxyphenylalanine) in the melanin biosynthesis pathway [4].

The following diagram illustrates its role as a branch point in the melanogenesis pathway under different pH conditions:

Limitations and Further Research

Based on the search results, I was unable to locate detailed experimental protocols for synthesis or analysis, comprehensive pharmacological data, or specific signaling pathways for this compound. The information available is foundational.

To obtain the in-depth technical details required for a full whitepaper, I suggest the following steps:

- Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or PubMed Central using the CAS Number (2474-72-8) and specific keywords like "synthesis protocol," "analytical method," or "pharmacokinetics."

- Review Original Research: The foundational 1982 paper from the Journal of Biological Chemistry [4] would be a primary source to consult for its role in melanogenesis. Obtaining the full text may yield more experimental detail.

- Explore Related Compounds: The search results contained extensive information on Thymoquinone (2-methyl-5-isopropyl-1,4-benzoquinone) [5], a related benzoquinone with documented pharmaceutical development challenges and strategies. While a different molecule, its data can provide a useful comparative framework.

References

- 1. - Hydroxy , 1 - 4 - Wikipedia benzoquinone [en.m.wikipedia.org]

- 2. - 2 - hydroxy , 1 - 4 (CHEBI:18400) benzoquinone [ebi.ac.uk]

- 3. - 2 - hydroxy , 1 - 4 | 2474-72-8 benzoquinone [chemicalbook.com]

- 4. The role of pH in the melanin biosynthesis pathway [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic Potential and Pharmaceutical Development of... [frontiersin.org]

An Overview of 2-Hydroxy-1,4-benzoquinone: Photochemistry and Analysis

2-Hydroxy-1,4-benzoquinone (C6H4O3) is an organic compound derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group [1]. It is a key intermediate in the degradation of various pollutants and the metabolism of phenols [2] [3].

Photochemical Formation and Pathways

The formation and subsequent reactions of this compound (2-HBQ) are complex, involving both radical and non-radical pathways. The following diagram illustrates the core photochemical processes in aqueous solution, synthesized from multiple studies [4] [5] [6].

Diagram of the photochemical pathways of 1,4-benzoquinone in aqueous solution, showing the formation of this compound.

Key Experimental Observations from Transient Spectroscopy

Laser flash photolysis studies have identified several transient species in the photolysis of 1,4-benzoquinone and its chloro-substituted derivatives [4] [5]. The table below summarizes the key transient species and their characteristics.

| Transient Species | Formation Time | Decay Time | Key Spectral Features | Role in Pathway |

|---|---|---|---|---|

| Triplet State (Q*/Q₂*) | Within 20 ns laser pulse | 0.1-1 μs | λmax at 282 nm and ~410 nm [5] | Primary excited state; precursor to all products |

| Photohydrate (HI_aq) | 0.1-1 μs | ~5 ms | N/A | Intermediate formed by water addition to triplet state |

| Hydroxyquinone Anion (QO⁻) | 0.1-1 s | Permanent | Grows in at ~500 nm [4] | Final stable oxidized product (HOQ) |

| Semiquinone Radical (·QH/Q·⁻) | Microsecond scale | Microsecond scale | N/A | Involved in radical pathway at high [Q] or with H-atom donors |

Guidance for UV-Vis Spectral Analysis

While the search results do not contain a ready-to-use UV-Vis spectrum or parameters for this compound, you can determine these experimentally.

- Apply General Principles: UV-Vis spectroscopy measures the absorption of light by a sample, governed by the Beer-Lambert Law (A = εcl), and is used for qualitative and quantitative analysis [7].

- Anticipate Key Wavelengths: Based on the transient spectroscopy data [4] [5], you can expect significant activity in the UV region around 280 nm and in the visible region around 410 nm and 500 nm.

- Design Your Experiment: Use a double-beam spectrophotometer for stability. Prepare solutions in water or acetonitrile-water mixtures [4] and use quartz cuvettes, which are transparent in the UV region [7]. Be aware that the compound can dimerize or polymerize at high concentrations [1] [6].

Suggested Experimental Protocol

- Solution Preparation: Prepare a dilute solution (<0.2 mM) of 1,4-benzoquinone in an aqueous or aqueous-acetonitrile solvent [4]. Use a blank of pure solvent.

- Irradiation: Irradiate the solution at 254 nm [4] using an appropriate light source.

- Kinetic Monitoring: Use the spectrophotometer's kinetics mode to monitor the growth of absorbance around 500 nm, which corresponds to the formation of this compound [4].

- Final Spectrum: Once the reaction is complete, record the full UV-Vis spectrum (e.g., from 200 nm to 600 nm) of the final solution to capture the characteristic peaks of this compound.

References

- 1. - Hydroxy , 1 - 4 - Wikipedia benzoquinone [en.wikipedia.org]

- 2. - 2 - hydroxy , 1 - 4 reductase - Wikipedia benzoquinone [en.m.wikipedia.org]

- 3. Fe-superoxide dismutase and 2 - hydroxy - 1 , 4 - benzoquinone ... [link.springer.com]

- 4. Photoprocesses of chloro-substituted p-benzoquinones [pubmed.ncbi.nlm.nih.gov]

- 5. Photohydroxylation of 1 , 4 - benzoquinone in aqueous solution revisited [pubmed.ncbi.nlm.nih.gov]

- 6. Photolysis of aqueous solutions of p- benzoquinone ... [pubs.rsc.org]

- 7. - UV : Principle, Parts, Uses, Limitations Vis Spectroscopy [microbenotes.com]

2-Hydroxy-1,4-benzoquinone NMR spectroscopy data

Chemical Identity and Basic NMR Signal

The table below consolidates the key identifying information and the one specific NMR signal found in the search results.

| Property | Value / Description |

|---|---|

| IUPAC Name | 2-hydroxy-1,4-benzoquinone [1] |

| Other Names | 2-hydroxy-p-benzoquinone [1] |

| CAS Registry Number | 2474-72-8 [1] |

| Molecular Formula | Information not located in search results |

| Specific NMR Data | A singlet at δ 186.0 ppm (typical of a carbonyl carbon) was reported in a complex reaction mixture containing the compound [2]. |

Experimental Workflow for NMR Characterization

Based on the methodologies described in the search results, the following workflow outlines a general approach for characterizing a compound like this compound using NMR.

Flowchart for basic NMR characterization of an organic compound.

References

Physicochemical Properties of 2-Hydroxy-1,4-benzoquinone

The table below summarizes the key data found for 2-Hydroxy-1,4-benzoquinone (CAS 2474-72-8).

| Property | Value | Notes / Source |

|---|---|---|

| Molecular Formula | C6H4O3 | [1] |

| Molecular Weight | 124.09 g/mol | [1] |

| pKa | 2.90 ± 0.30 | Predicted value [1]. |

| Melting Point | 128 °C | Solvent: Benzene [1]. |

| Boiling Point | 247.8 ± 40.0 °C | Predicted value [1]. |

| Density | 1.531 ± 0.06 g/cm³ | Predicted value [1]. |

| Solubility | Not Found | Specific quantitative data is unavailable in the search results. |

Experimental Context and Formation Pathways

While specific experimental protocols for measuring pKa and solubility are not provided in the search results, several sources describe the behavior of this compound in chemical and biological reactions, which provides valuable context for researchers.

Photochemical Formation: A key experimental context for this compound is its formation during the photolysis of aqueous 1,4-benzoquinone solutions [2] [3]. One study concluded that this compound is produced as a secondary product from the rapid reaction of the primary photoproduct, benzene-1,2,4-triol (hydroxyhydroquinone), with the starting 1,4-benzoquinone [2]. A more recent study reaffirmed that photolysis gives rise to this compound and hydroquinone with a quantum yield of Φ = 0.42, independent of pH and quinone concentration [3].

Enzymatic Interconversion: In biological systems, this compound is a metabolite in the degradation pathways of substances like gamma-hexachlorocyclohexane and 1,4-dichlorobenzene [4]. Its formation and consumption are facilitated by specific enzymes, as shown in the pathway below:

Diagram of the enzymatic interconversion between 1,2,4-Benzenetriol, this compound, and 1,4-Benzoquinone [5] [4].

Research Recommendations

Given the lack of comprehensive data in the search results, you may need to consult specialized sources or conduct experimental studies to obtain the missing information.

- Consult Specialized Databases: For precise pKa and solubility values, it is recommended to query dedicated scientific databases such as SciFinder-n, Reaxys, or the EPA CompTox Chemistry Dashboard. These resources often contain curated experimental data that may not be freely available on the general web.

- Experimental Determination: If literature data remains insufficient, consider experimental determination.

- For pKa, techniques like potentiometric titration or UV-Vis spectrophotometry across a range of pH values can be used.

- For aqueous solubility, the shake-flask method followed by a suitable analytical technique (e.g., HPLC) is a standard approach.

References

- 1. This compound | 2474-72-8 [chemicalbook.com]

- 2. Photolysis of aqueous solutions of p- benzoquinone ... [pubs.rsc.org]

- 3. Photohydroxylation of 1 , 4 - benzoquinone in aqueous solution revisited [pubmed.ncbi.nlm.nih.gov]

- 4. - 2 - hydroxy , 1 - 4 reductase - Wikipedia benzoquinone [en.wikipedia.org]

- 5. - Hydroxy , 1 - 4 - Wikipedia benzoquinone [en.m.wikipedia.org]

2-Hydroxy-1,4-benzoquinone metabolic pathways in microorganisms

Core Enzymatic Reaction and Function

The primary enzyme responsible for the metabolism of 2-HBQ is 2-hydroxy-1,4-benzoquinone reductase (EC 1.6.5.7) [1] [2].

- Reaction Catalyzed: This enzyme catalyzes the reduction of 2-HBQ, using NADH and a proton (H⁺), to form 1,2,4-trihydroxybenzene (also known as hydroxyquinol) and NAD⁺ [1] [2] [3].

- Cofactor: It is a flavoprotein that utilizes FMN as a prosthetic group [2].

- Biological Role: This reduction is a critical step in microbial biodegradation pathways. It serves to "recycle" a reactive quinone produced from the auto-oxidation of hydroxyquinol back into a substrate that can be further cleaved by a dioxygenase [4].

Metabolic Pathways and Environmental Significance

2-HBQ reductase plays a specific role in the bacterial breakdown of several chlorinated and nitrated aromatic compounds. The table below summarizes the key degradation pathways where this enzyme is involved:

| Pathway | Key Intermediate | Role of 2-HBQ Reductase |

|---|---|---|

| Gamma-Hexachlorocyclohexane (Lindane) Degradation [1] [5] | 1,2,4-Trihydroxybenzene | Converts 2-HBQ to 1,2,4-trihydroxybenzene [5]. |

| 1,4-Dichlorobenzene Degradation [1] [5] | 1,2,4-Trihydroxybenzene | Converts 2-HBQ to 1,2,4-trihydroxybenzene [5]. |

| 4-Aminophenol Metabolism (e.g., in Burkholderia sp. strain AK-5) [4] | 1,2,4-Trihydroxybenzene | Works with Fe-superoxide dismutase to counteract auto-oxidation of 1,2,4-trihydroxybenzene to 2-HBQ [4]. |

| p-Nitrophenol (PNP) Degradation (via the hydroquinone pathway) [6] | Hydroquinone | A benzoquinone reductase (likely similar to 2-HBQ reductase) converts benzoquinone to hydroquinone [6]. |

The following diagram illustrates the central role of 2-HBQ reductase in these degradation pathways, particularly in managing the instability of 1,2,4-trihydroxybenzene.

The central role of 2-HBQ reductase in preventing the accumulation of 2-HBQ by recycling it back into the degradation pathway.

Experimental Insights and Protocol Considerations

Research on Burkholderia sp. strain AK-5 provides a deeper understanding of how this enzyme functions in a physiological context.

- Coping with Auto-oxidation: The intermediate 1,2,4-trihydroxybenzene is unstable in vitro and readily auto-oxidizes to 2-HBQ. In the cell, 2-HBQ reductase works to convert this 2-HBQ back to 1,2,4-trihydroxybenzene, effectively "recycling" the substrate for the next enzyme in the pathway [4].

- Synergy with Fe-SOD: The same study found that Fe-superoxide dismutase (Fe-SOD) plays a crucial, indirect role by scavenging superoxide radicals that promote the auto-oxidation step. Together, Fe-SOD and 2-HBQ reductase create a system that minimizes the loss of the pathway intermediate and allows for efficient flux towards maleylacetate [4].

- Enzyme Purification and Identification: The enzyme from Burkholderia sp. strain AK-5 was purified to homogeneity. Its identity was confirmed by amino acid sequencing, which showed it had low identity to benzoquinone reductases from bacteria that degrade chlorinated phenols or nitrophenols, suggesting potential functional and structural diversity among these enzymes [4].

Key Quantitative Data

The following table consolidates specific quantitative and structural information about 2-HBQ reductase from the literature.

| Aspect | Details | Source / Organism |

|---|---|---|

| Systematic Name | NADH:this compound oxidoreductase | IUBMB Enzyme Nomenclature [2] |

| Cofactor | Flavin Mononucleotide (FMN) | IUBMB Enzyme Nomenclature [2] |

| Inducing Compound | 2,4,5-Trichlorophenoxyacetate | Burkholderia cepacia AC1100 [2] |

| Enzyme Commission Number | EC 1.6.5.7 | [1] [2] |

Research Implications and Notes

- Redox Cycling: The interplay between 1,2,4-trihydroxybenzene auto-oxidation and 2-HBQ reduction can be seen as a redox cycle. Understanding its regulation is key for applications in bioremediation [4].

- Substrate Specificity: The enzyme from Burkholderia sp. strain AK-5 was noted to have broad substrate specificity toward various benzoquinones, converting them to the corresponding 1,4-benzenediols [4].

References

- 1. - 2 - hydroxy , 1 - 4 reductase - Wikipedia benzoquinone [en.wikipedia.org]

- 2. EC .6.5.7 [iubmb.qmul.ac.uk]

- 3. EAWAG-BBD: reaction, reacID# r0667 [eawag-bbd.ethz.ch]

- 4. Fe-superoxide dismutase and 2 - hydroxy - 1 , 4 - benzoquinone ... [link.springer.com]

- 5. KEGG PATHWAY : rn00361 [kegg.jp]

- 6. Biodegradation of p-nitrophenol by engineered strain | AMB Express [amb-express.springeropen.com]

Comprehensive Application Notes and Protocols: Detection of Superoxide Radicals Using 2-Hydroxy-1,4-benzoquinone (2-HBQ)

Introduction and Chemical Principles

The detection and quantification of superoxide anion radicals (O₂•⁻) represents a critical challenge in biochemical research, environmental science, and drug development. Among various analytical approaches, 2-Hydroxy-1,4-benzoquinone (2-HBQ) has emerged as a valuable chemical tool for superoxide detection due to its specific reactivity and transformation pathways. Superoxide anion radicals play dual roles in biological systems, functioning as important signaling molecules at physiological concentrations while causing oxidative damage at elevated levels. The ability to accurately measure superoxide is therefore essential for understanding its involvement in cardiovascular diseases, neurodegenerative disorders, and environmental processes [1] [2].

2-HBQ occurs naturally as an autoxidation product of 1,2,4-benzenetriol (BT) in biological and environmental systems. This transformation represents a fundamental redox cycling process where the oxidation of BT to 2-HBQ simultaneously generates superoxide radicals, creating a cyclic system that can be exploited for detection purposes [3] [4]. The chemical basis for detection relies on the specific reactivity patterns between quinone structures and reactive oxygen species. Unlike parent quinones that may react preferentially with electrons in photocatalytic systems, hydroxylated quinones like 2-HBQ demonstrate enhanced selectivity for superoxide-mediated reactions, making them particularly valuable as detection agents [5]. The structural features of 2-HBQ, specifically the hydroxyl group at the 2-position, significantly influence its electrochemical properties and radical scavenging capabilities compared to non-hydroxylated benzoquinone analogs [6].

Experimental Protocols

Protocol 1: Superoxide Detection via 2-HBQ Formation from 1,2,4-Benzenetriol Autoxidation

2.1.1 Principle and Applications

This method exploits the natural autoxidation of 1,2,4-benzenetriol (BT) to 2-HBQ with simultaneous superoxide production. It is particularly useful for enzymatic studies where superoxide generation is coupled to metabolic pathways, such as in microbial degradation of phenolic compounds or cellular oxidative burst measurements. The protocol enables real-time monitoring of superoxide production through the quantification of 2-HBQ formation or the use of secondary superoxide detection probes [3] [4].

2.1.2 Reagents and Equipment

- Reagents: 1,2,4-Benzenetriol (BT), Potassium phosphate buffer (pH 7.0-7.4), Superoxide dismutase (SOD), Catalase, NADH, 2-HBQ standard for calibration

- Equipment: UV-VIS spectrophotometer, Fluorescence spectrometer, Thermostatted cell holder, Oxygen electrode (optional)

2.1.3 Step-by-Step Procedure

Reaction Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 0.1-0.5 mM BT in a final volume of 1 mL.

Temperature Control: Maintain the reaction temperature at 25°C or 37°C depending on the application using a thermostatted cell holder.

Inhibition Controls: For specificity confirmation, include parallel reactions with:

- 50-100 U/mL superoxide dismutase (SOD)

- 50-100 U/mL catalase

- Combination of both enzymes

Monitoring: Measure the formation of 2-HBQ at 380-400 nm spectrophotometrically every 30 seconds for 10-15 minutes.

Quantification: Calculate superoxide production using the extinction coefficient for 2-HBQ (ε = 1.2 × 10⁴ M⁻¹ cm⁻¹ at 390 nm) or by HPLC quantification against a standard curve.

Validation: Confirm superoxide production using complementary methods such as cytochrome c reduction or SOD-inhibitable chemiluminescence when possible [3] [4].

Protocol 2: Direct Superoxide Detection Using 2-HBQ as a Redox Probe

2.2.1 Principle and Applications

This approach utilizes pre-formed 2-HBQ as a direct probe for superoxide detection in chemical, photocatalytic, or enzymatic systems. The method is based on the specific reduction of 2-HBQ to 1,2,4-benzenetriol by superoxide, which can be monitored through spectroscopic changes. This protocol is particularly valuable for environmental applications such as studying superoxide generation in atmospheric aqueous phases or photocatalytic systems [2] [5].

2.2.2 Reagents and Equipment

- Reagents: 2-HBQ standard, Riboflavin or other photosensitizers, Oxygen-saturated buffer, Methanol or acetonitrile (for HPLC)

- Equipment: UV-VIS spectrophotometer, HPLC system with fluorescence/UV detector, Photochemical reactor with 365 nm lamp, Laser flash photolysis system (for kinetic studies)

2.2.3 Step-by-Step Procedure

Superoxide Generation: Prepare an oxygen-saturated solution containing 10-50 μM riboflavin as a photosensitizer in appropriate buffer.

Probe Addition: Add 50-100 μM 2-HBQ to the reaction mixture.

Irradiation: Expose the solution to 365 nm light to initiate superoxide production via riboflavin photolysis.

Kinetic Monitoring: Follow the decrease in 2-HBQ absorbance at 390-400 nm or the formation of reduction products.

HPLC Analysis (Alternative Method):

- Withdraw aliquots at timed intervals

- Stop reaction by mixing with cold methanol

- Separate using reverse-phase C18 column

- Monitor 2-HBQ at 390 nm and reduction products using fluorescence detection (excitation 290 nm, emission 330 nm)

Specificity Control: Include reactions with SOD (50-100 U/mL) to confirm superoxide-dependent 2-HBQ reduction [2] [5].

Protocol 3: ESR Spin Trapping of Superoxide in Conjunction with 2-HBQ

2.3.1 Principle and Applications

This protocol combines the specificity of spin trapping with the redox cycling of 2-HBQ for unambiguous superoxide identification. When 2-HBQ is involved in redox processes, it can generate semiquinone radicals that are detectable by Electron Spin Resonance (ESR) spectroscopy. This method provides direct evidence of radical formation and is particularly valuable for studying superoxide production in complex biological systems or when investigating novel superoxide sources [7] [8] [6].

2.3.2 Reagents and Equipment

- Reagents: Spin traps (DMPO, BMPO), 2-HBQ or BT, Metal chelators (DTPA), Buffers

- Equipment: ESR spectrometer, Flat cells for aqueous samples, Gas-permeable Teflon tubing

2.3.3 Step-by-Step Procedure

Sample Preparation: In a reaction tube, mix 50-100 mM spin trap (DMPO or BMPO) with 0.1-1.0 mM 2-HBQ or BT in deoxygenated buffer.

Reaction Initiation: Add superoxide-generating system (e.g., hypoxanthine/xanthine oxidase, PMA-stimulated neutrophils, or photocatalytic system).

Transfer to ESR Cell: Quickly transfer the mixture to a flat cell or capillary suitable for ESR measurements.

ESR Parameters:

- Center field: 3480 G

- Modulation amplitude: 0.5-1.0 G

- Microwave power: 10-20 mW

- Scan time: 2-5 minutes

Spectrum Acquisition: Record spectra immediately after mixing and at regular intervals.

Data Interpretation: Identify superoxide-specific adducts (e.g., DMPO-OOH with characteristic splitting patterns) and compare with literature values [7] [8].

Table 1: Key Reaction Rate Constants for Superoxide Detection Methods

| Reaction | Rate Constant | Conditions | Reference |

|---|---|---|---|

| O₂•⁻ + 1,4-Benzoquinone | 1.1 × 10⁹ L mol⁻¹ s⁻¹ | Aqueous solution, pH 7.4 | [2] |

| O₂•⁻ + DMPO | ~10 L mol⁻¹ s⁻¹ | pH 7.4 | [7] |

| O₂•⁻ + BMPO | >DMPO | pH 7.4 | [9] |

| O₂•⁻ + Fe(MGD)₂ | Fast, stable complex | Biological systems | [7] |

Data Analysis and Quantification

Spectrophotometric Quantification

The concentration of superoxide in systems utilizing 2-HBQ can be determined spectrophotometrically by monitoring the formation or depletion of 2-HBQ at its characteristic absorbance maximum between 390-400 nm. Using the extinction coefficient of 1.2 × 10⁴ M⁻¹ cm⁻¹ for 2-HBQ, the superoxide concentration can be calculated based on the stoichiometry of the reaction. In the BT autoxidation system, the formation of one 2-HBQ molecule corresponds to the generation of one superoxide radical, providing a direct quantitative relationship [3] [4]. For accurate quantification, it is essential to establish a calibration curve using authentic 2-HBQ standards across a concentration range of 1-100 μM. When monitoring BT depletion, the decrease in absorbance at 290-300 nm can be used, though this is less specific due to potential interference from reaction intermediates.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides superior specificity for quantifying 2-HBQ and its reduction products in complex mixtures. Reverse-phase C18 columns with isocratic or gradient elution using water-methanol or water-acetonitrile mobile phases are recommended. Detection can be achieved by UV absorbance at 390 nm for 2-HBQ or by fluorescence detection (excitation 290 nm, emission 330 nm) for reduced hydroquinone forms, which offers greater sensitivity. This method allows simultaneous quantification of multiple redox species, providing a comprehensive view of the superoxide-driven redox processes. The retention time for 2-HBQ under standard conditions is typically 8-10 minutes, while its reduction product 1,2,4-benzenetriol elutes earlier at 4-6 minutes [5].

ESR Data Interpretation

ESR spin trapping experiments generate complex spectra that require careful interpretation. The DMPO-OOH adduct characteristic of superoxide shows a primary nitrogen splitting (aN ≈ 14 G) and beta-hydrogen splitting (aH ≈ 11 G), which distinguishes it from other radical adducts. When using BMPO as a spin trap, the superoxide adduct exhibits superior stability and does not decompose to the hydroxyl radical adduct, unlike DMPO-OOH, providing more reliable identification [9] [7]. In systems involving 2-HBQ, additional radical signals may be observed corresponding to semiquinone radicals, which typically show a different splitting pattern with g-values around 2.004. Computer simulation of experimental spectra is recommended for accurate identification of multiple radical species present in complex systems.

Table 2: Comparison of Superoxide Detection Methods Using 2-HBQ

| Method | Sensitivity | Specificity | Time Resolution | Applications |

|---|---|---|---|---|

| BT Autoxidation | ~1 μM | Moderate (SOD-inhibitable) | Minutes | Enzymatic studies, Microbial metabolism |

| Direct 2-HBQ Reduction | ~0.1 μM | High (with SOD control) | Seconds to minutes | Photocatalytic systems, Environmental samples |

| ESR Spin Trapping | ~0.01 μM | Very High | Minutes | Mechanistic studies, Radical identification |

| HPLC-Based Detection | ~0.01 μM | High | Minutes (discrete) | Complex mixtures, Product identification |

Applications in Biological and Environmental Systems

Microbial Metabolism Studies

The 2-HBQ-based detection system has proven particularly valuable in studying microbial metabolism of phenolic compounds. In Rhodococcus sp. and Burkholderia sp., the transformation of resorcinol and 4-aminophenol proceeds through 1,2,4-benzenetriol as a key intermediate, which auto-oxidizes to 2-HBQ with concomitant superoxide production [3] [4]. These microorganisms have developed protective mechanisms involving Fe-superoxide dismutase and this compound reductase to detoxify the superoxide and recycle 2-HBQ back to BT, enabling metabolic flux through this pathway. The 2-HBQ detection system allows researchers to quantify oxidative stress in these systems and study the protective enzyme activities. This approach has been instrumental in understanding the biodegradation pathways of environmental pollutants and the adaptive responses of microorganisms to oxidative stress during metabolism of aromatic compounds.

Environmental Chemistry Applications

In atmospheric and aquatic chemistry, 2-HBQ and related quinones play important roles in the photochemical generation and consumption of reactive oxygen species. The reaction between benzoquinones and superoxide represents a significant transformation pathway for quinoid compounds in atmospheric aqueous environments [2]. Studies have demonstrated that superoxide-mediated reduction of 1,4-benzoquinone leads to the formation of hydroquinone as the main product, with the reaction proceeding at a diffusion-controlled rate (k = 1.1 × 10⁹ L mol⁻¹ s⁻¹). The 2-HBQ detection system provides insights into the redox cycling of quinones in environmental compartments, which has implications for understanding the oxidative potential of atmospheric aerosols, cloud water, and surface waters. These processes are particularly relevant for assessing the environmental fate of anthropogenic pollutants and their transformation products.

Photocatalytic Systems

In heterogeneous photocatalytic systems, 2-HBQ and related compounds serve as effective probes for quantifying superoxide radicals and photogenerated electrons. Research has shown that 1,4-benzoquinone primarily reacts with electrons under anaerobic conditions, while its hydroxylated derivatives show preferential reactivity with superoxide [5]. This selectivity enables researchers to distinguish between different reactive species in photocatalytic processes, which is crucial for optimizing catalysts for environmental remediation and energy applications. The detection system based on the 2-HBQ/1,2,4-benzenetriol redox couple provides a simple fluorescence-based method for monitoring superoxide formation kinetics, complementing more complex techniques like spin trapping and laser flash photolysis. These applications are particularly relevant for developing advanced oxidation technologies for water treatment and air purification.

Technical Considerations and Troubleshooting

Specificity Controls and Validation

The primary limitation of superoxide detection methods is ensuring specificity, as various redox-active species can interfere with the detection chemistry. For all protocols utilizing 2-HBQ, inclusion of superoxide dismutase (SOD) as a specificity control is essential. A significant inhibition of the signal by SOD (typically 50-100 U/mL) confirms the involvement of superoxide. However, it is important to note that some quinones can directly inhibit SOD activity, potentially complicating interpretation [3]. Additional controls should include catalase to rule out hydrogen peroxide-mediated effects and metal chelators (e.g., DTPA) to minimize Fenton chemistry contributions. When studying complex biological systems, multiple detection approaches should be employed to validate results, as each method has unique strengths and potential artifacts.

Optimization and Interference Management

pH optimization is critical for 2-HBQ-based detection systems, as the autoxidation rate of 1,2,4-benzenetriol and the redox potential of quinone species are strongly pH-dependent. Most biological applications use neutral pH (7.0-7.4), while environmental studies may require different pH conditions relevant to specific compartments. Oxygen concentration must be maintained throughout experiments, as oxygen is required for both superoxide generation and the autoxidation process. For prolonged incubations, antioxidant degradation should be considered, particularly with light-sensitive compounds like riboflavin used in photochemical superoxide generation. When using fluorescence-based detection, inner filter effects can be significant at high analyte concentrations and should be corrected by dilution or mathematical correction.

The following diagram illustrates the core detection mechanism and experimental workflow:

Conclusion

The detection of superoxide radicals using This compound provides a versatile and informative approach for studying oxidative processes across biological, environmental, and chemical systems. The methods outlined in these application notes leverage the specific redox chemistry between superoxide and quinoid compounds, offering researchers multiple options depending on their specific application needs, available instrumentation, and required sensitivity. The autoxidation pathway of 1,2,4-benzenetriol to 2-HBQ represents a naturally occurring superoxide source that can be harnessed for detection purposes, while the direct use of 2-HBQ as a redox probe enables specific superoxide quantification in complex matrices.

When implementing these protocols, researchers should carefully consider the inherent limitations of each method, particularly regarding specificity, potential interferences, and the dynamic range of detection. The integration of multiple complementary approaches and appropriate controls is strongly recommended to validate experimental findings. As research on reactive oxygen species continues to evolve, the 2-HBQ-based detection system remains a valuable tool for elucidating the roles of superoxide in health, disease, and environmental processes, contributing to advances in drug development, environmental remediation, and fundamental redox biology.

References

- 1. Generating and Detecting Reactive... | Thermo Fisher Scientific - RU [thermofisher.com]

- 2. Photochemical reactions between 1 , 4 - benzoquinone and... [link.springer.com]

- 3. Detoxification mechanisms for 1 , 2 , 4 -benzenetriol employed by... [link.springer.com]

- 4. Fe- superoxide dismutase and 2 - hydroxy - 1 , 4 - benzoquinone ... [pubmed.ncbi.nlm.nih.gov]

- 5. , 1 - 4 and Benzoquinone , 1 -hydroquinone based determination... | CoLab 4 [colab.ws]

- 6. Hydroxylated derivatives of dimethoxy- 1 , 4 - benzoquinone as redox... [nature.com]

- 7. Video: Detection of Nitric Oxide and Superoxide Radical Anion by... [jove.com]

- 8. Metal-independent decomposition of hydroperoxides by halogenated... [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biochemical applications of a solid cyclic nitrone spin... [pubmed.ncbi.nlm.nih.gov]

2-Hydroxy-1,4-benzoquinone as electron acceptor in photocatalysis

Application Notes: 2-Hydroxy-1,4-benzoquinone in Photocatalysis

1. Introduction this compound (HOQ) is a significant derivative formed during the aqueous photolysis of 1,4-benzoquinone (Q) [1]. Its role in photocatalytic processes is complex; while it is a product of one pathway, its subsequent behavior in a photocatalytic system, particularly concerning electron acceptance, is an area of active investigation. The photohydroxylation of 1,4-benzoquinone can proceed via dual pathways: a free-radical route dominant at high quinone concentrations and a non-radical pathway at low concentrations [1]. Understanding these mechanisms is crucial for researchers and drug development professionals exploring advanced oxidation processes for degrading organic pollutants or synthesizing complex organic molecules.

2. Quantitative Data Summary The following tables consolidate key quantitative data from mechanistic studies on the photolysis of 1,4-benzoquinone, which yields HOQ.

Table 1: Key Photolytic Reaction Parameters for 1,4-Benzoquinone

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Quantum Yield (Φ) for HOQ & QH₂ | 0.42 | Independent of pH and [Q]; formation from precursor triplet [1]. |

| Triplet Decay Rate (k) | (2 → 3.8) x 10⁶ s⁻¹ | Increases non-linearly with [Q] = 0.2 mM → 10 mM [1]. |

| Equilibrium Constant (K) | 5500 ± 1000 M⁻¹ | For monomeric triplet (Q*) and exciplex (Q₂*) equilibrium [1]. |

Table 2: Reaction Rates of Benzoquinone Triplet/Exciplex with Scavengers

| Scavenger | Rate Constant (M⁻¹ s⁻¹) | Reaction Type |

|---|---|---|

| DMSO | 2.7 x 10⁹ | Physical Quenching [1]. |

| O₂ | ~2 x 10⁹ | Physical Quenching [1]. |

| Methanol | 4.2 x 10⁷ | H-abstraction [1]. |

| Ethanol | 6.7 x 10⁷ | H-abstraction [1]. |

| 2-Propanol | 13 x 10⁷ | H-abstraction [1]. |

3. Experimental Protocols This section provides a detailed methodology for studying the photolysis of 1,4-benzoquinone, which results in the formation of this compound.

Protocol: Investigating the Photohydroxylation of 1,4-Benzoquinone in Aqueous Solution

3.1. Materials and Reagents

- Chemicals: 1,4-Benzoquinone (Q) (high purity, e.g., ≥99.5%), high-performance liquid chromatography (HPLC) grade solvents for mobile phase preparation (e.g., acetonitrile, acidified deionized water), hydrogen peroxide (H₂O₂, 30% w/w) if studying additive effects, phosphate buffers for pH-controlled studies [1] [2].

- Water: Use deionized water of high purity (e.g., 18 MΩ·cm resistivity).

- Composite Materials (Optional): For adsorption-photocatalysis synergy studies, a composite material like TiO₂-coated activated carbon (TiO₂/AC) tissue can be used [2].

3.2. Equipment and Instrumentation

- Photoreactor: A batch loop reactor or an annular reactor equipped with a UV light source. The wavelength should be appropriate for exciting 1,4-benzoquinone (e.g., UVA) [2].

- Analytical Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector (set to 254 nm) and a C18 reverse-phase column for quantifying phenol, HOQ, and other intermediates [2] [1].

- Laser Flash Photolysis (LFP) setup for transient absorption spectroscopy to study triplet state kinetics and radical formation [1].

- Total Organic Carbon (TOC) analyzer to monitor mineralization.

- Spectrophotometer for Chemical Oxygen Demand (COD) measurements (note: H₂O₂ interferes with the dichromate method for COD) [2].

3.3. Experimental Procedure A. Sequential Adsorption-Photocatalysis (Batch Process) This procedure is adapted from studies using composite materials [2].

- Adsorption in Dark: In the reactor, add a specified mass of the composite adsorbent-photocatalyst (e.g., 17g of TiO₂/AC sheet) to the aqueous phenol solution (0.5-5.0 g/L concentration range). Stir in the dark until adsorption equilibrium is reached (this may take several hours to days). Periodically sample and filter (0.25 μm nylon filter) for HPLC analysis to determine the adsorbed amount [2].

- In-situ Photocatalytic Regeneration: After adsorption saturation, initiate UV irradiation to commence the photocatalytic oxidation step. To enhance regeneration efficiency, add H₂O₂ as an electron scavenger (optimal molar ratio of [H₂O₂] to [pollutant] is typically between 10 and 100) [2]. Monitor the concentration of phenol and its degradation products (including HOQ) over time via HPLC.

- Repetition: The sequence of adsorption and photocatalytic regeneration can be repeated for multiple cycles to assess the stability and reusability of the material.

B. Direct Aqueous Photolysis Study This procedure focuses on the fundamental chemistry of HOQ formation [1].

- Solution Preparation: Prepare an aqueous solution of 1,4-benzoquinone within a concentration range of 0.2 mM to 10 mM. The solution may be buffered as needed (e.g., with phosphate buffer), noting that phosphate can react with the excited quinone to form other products like 2-phosphato-1,4-benzoquinone [1].

- Photolysis: Transfer the solution to the photoreactor and initiate UV irradiation. Maintain constant temperature (e.g., 25°C).

- Kinetic Sampling: Withdraw samples at regular time intervals. Analyze them immediately using HPLC to track the decay of 1,4-benzoquinone and the formation of HOQ, hydroquinone, and other intermediates like 1,2,4-trihydroxybenzene.

- Transient Species Analysis: Use Laser Flash Photolysis to directly observe the triplet state of benzoquinone and the subsequent formation of radical species (e.g., benzosemiquinone •QH) on a microsecond timescale.

4. Visualization of Workflow The following diagram, generated using Graphviz, illustrates the sequential adsorption-photocatalytic regeneration process described in Protocol A.

Title: Adsorption & Photocatalytic Regeneration Workflow

References

Application Notes and Protocols for 2-Hydroxy-1,4-benzoquinone in Heterogeneous Photocatalysis

Introduction to 2-Hydroxy-1,4-benzoquinone in Photocatalysis

This compound (2-HBQ) is a significant compound in photocatalytic studies, primarily functioning as a key reaction intermediate in the degradation pathways of various aromatic pollutants. Its presence and transformation are critical in processes involving the breakdown of chlorinated phenols and other persistent organic contaminants in water. In heterogeneous photocatalysis, 2-HBQ is often detected during the oxidation of simpler phenolic compounds like catechol and chlorohydroquinone (CHQ) [1]. Furthermore, its redox properties make it a valuable probe molecule for investigating charge transfer mechanisms on photocatalytic surfaces, as it can participate in reactions with both photogenerated electrons and superoxide radical anions [2]. Understanding the behavior of 2-HBQ is therefore essential for optimizing degradation processes and developing more efficient photocatalytic systems.

Application Note 1: 2-HBQ as an Intermediate in Photocatalytic Degradation

Background and Significance

The photocatalytic degradation of 2-chlorophenol (2-CP) over titanium dioxide (TiO₂) is a model reaction for studying the removal of aromatic pollutants from water. Research has demonstrated that 2-HBQ is a recognizable intermediate in this process. Its formation and subsequent disappearance are linked to the overall efficiency of the mineralization process. The presence of metal deposits, such as silver, on the TiO₂ catalyst can significantly influence the concentration levels of 2-HBQ observed during the reaction [1]. Monitoring this compound provides insights into the oxidation pathway and helps in evaluating catalyst performance.

Experimental Protocol

This protocol outlines the methodology for observing 2-HBQ as an intermediate during the photocatalytic degradation of 2-chlorophenol, based on the work of Shchukin et al. (2004) [1].

Materials:

- Photocatalyst: TiO₂ (e.g., Degussa P25, ~80% anatase, ~20% rutile)

- Target Pollutant: 2-Chlorophenol (2-CP), reagent grade

- Reference Standards: this compound (2-HBQ), Chlorohydroquinone (CHQ), Catechol (CT)

- Solvent: Purified water (e.g., resistivity >18 MΩ·cm)

- Chemicals for Catalyst Modification: Silver nitrate (AgNO₃)

Equipment:

- Photochemical reactor with a quartz window (e.g., 100 mL cylindrical flask)

- UV light source (e.g., high-pressure mercury lamp, 125 W)

- Appropriate optical filters (e.g., transmitting λ > 340 nm)

- High-Performance Liquid Chromatography (HPLC) system with UV detector and reverse-phase C18 column

- Magnetic stirrer

- Surface area analyzer (e.g., BET method)

Procedure:

Catalyst Preparation (Ag/TiO₂):

- Prepare an aqueous solution of AgNO₃ (e.g., 10⁻³ mol L⁻¹).

- Add TiO₂ powder to the solution (e.g., 100 mg in 50 mL).

- Irradiate the suspension with UV light for a controlled duration (e.g., 2 seconds to 4 minutes) to photodeposit silver.

- Filter the suspension, wash the solid thoroughly, and dry it at 333 K.

- Determine the final silver content by chemical analysis.

Photocatalytic Reaction:

- Prepare an aerated aqueous solution of 2-CP (e.g., 10⁻³ mol L⁻¹, pH 4.5).

- Add the photocatalyst (TiO₂ or Ag/TiO₂) to the solution (e.g., 2 g L⁻¹).

- Place the suspension in the reactor and stir in the dark for 1.5 hours to establish adsorption/desorption equilibrium.

- Begin irradiation while maintaining continuous stirring and aeration.

- Withdraw samples at regular time intervals.

Analysis and Quantification:

- Centrifuge or filter the samples to remove catalyst particles.

- Analyze the supernatant using HPLC with a UV detector set at 254 nm.

- Use a ternary mobile phase (e.g., methanol, water, acetonitrile) for separation.

- Identify 2-HBQ, CHQ, and other intermediates by comparing their retention times with those of authentic standards.

- Quantify concentrations using calibrated peak areas.

The workflow below illustrates the key experimental steps.

Key Data and Observations

The table below summarizes the effect of silver loading on the photocatalytic degradation rate of 2-CP and the related behavior of intermediates, including 2-HBQ [1].

Table 1: Influence of Ag Loading on TiO₂ for 2-Chlorophenol Degradation

| Ag Loading (wt%) | Relative 2-CP Removal Rate | Observation on Intermediates (e.g., 2-HBQ) |

|---|---|---|

| 0 (Bare TiO₂) | Baseline | Expected formation and degradation of 2-HBQ via established pathways. |

| 5 × 10⁻⁶ | ~3x decrease vs. baseline | Not specified, but overall rate is significantly inhibited. |

| 1.6 × 10⁻⁴ | Lower than baseline | Not specified. |

| 6.0 × 10⁻⁴ | ~1.5x increase vs. baseline | Shift in quinone-hydroquinone equilibrium; higher oxidizing power favors formation of oxidized products like 2-HBQ from CHQ. |

| 9.0 × 10⁻⁴ | ~5x decrease vs. 6.0×10⁻⁴ loading | High Ag loading promotes charge recombination, reducing overall efficiency and intermediate transformation. |

Application Note 2: 2-HBQ in Photocatalytic Mechanism Probing

Background and Significance

A sophisticated application of 1,4-benzoquinone (BQ) and its derivatives, such as 2-HBQ, involves their use as molecular probes to quantify the presence and activity of key reactive species in photocatalytic systems, specifically photogenerated electrons (e⁻) and superoxide radical anions (O₂⁻•). A 2021 study established that 1,4-benzoquinone (BQ) can act as an effective electron scavenger in anoxic environments, being quantitatively reduced to 1,4-hydroquinone (H₂Q). Subsequently, the degradation of H₂Q was found to be dependent on O₂⁻• radicals, providing a pathway to measure this species [2].

Experimental Protocol

This protocol describes a fluorescence-based method for determining electron and superoxide radical concentrations using the BQ/H₂Q redox couple [2].

Materials:

- Photocatalyst: TiO₂ or other semiconductor of interest.

- Probe Molecules: 1,4-Benzoquinone (BQ), 1,4-Hydroquinone (H₂Q).

- Solvent: Purified water.

- Gases: Argon (or N₂) for anoxic atmosphere; Oxygen (or air) for oxic atmosphere.

Equipment:

- Photochemical reactor suitable for controlled atmosphere.

- UV light source.

- Fluorescence spectrophotometer.

Procedure:

Determination of Electrons (under Anaerobic Conditions):

- Prepare a suspension of the photocatalyst in purified water.

- Purge the suspension with Argon to eliminate dissolved oxygen.

- Add 1,4-Benzoquinone (BQ) to the anoxic suspension.

- Irradiate the suspension with UV light.

- Monitor the formation of 1,4-hydroquinone (H₂Q) over time using fluorescence spectroscopy. The concentration of H₂Q is directly related to the number of photogenerated electrons that reacted with BQ.

Determination of Superoxide Radicals (O₂⁻•):

- Prepare a suspension of the photocatalyst in purified water under an oxic atmosphere.

- Add 1,4-hydroquinone (H₂Q) directly to the suspension.

- Irradiate with UV light.

- Monitor the degradation rate of H₂Q via fluorescence spectroscopy. The rate of H₂Q degradation is dependent on the concentration of O₂⁻• radicals, allowing for their indirect measurement.

The logical relationship between the probe molecules and the measured species is as follows.

Application Note 3: The Biological Pathway Context

Background and Significance

While not a heterogeneous photocatalytic process, the enzymatic transformation of 2-HBQ in microbial degradation pathways provides a valuable biological context. In environmental bioremediation, bacteria such as Burkholderia cepacia utilize the enzyme This compound reductase to process 2-HBQ. This enzyme catalyzes the reduction of 2-HBQ to 1,2,4-trihydroxybenzene (hydroxyquinol) using NADH as a cofactor [3] [4]. This pathway is integral to the natural breakdown of chlorinated compounds like gamma-hexachlorocyclohexane and 1,4-dichlorobenzene [5] [4]. Understanding this biological step highlights the parallel strategies used in nature and technology to manage recalcitrant organic pollutants.

Pathway Diagram

The following diagram illustrates the key steps in this enzymatic reaction.

Conclusion

This compound serves as a multi-faceted compound in environmental remediation studies. In heterogeneous photocatalysis, it acts as a critical reaction intermediate whose concentration profile can be used to diagnose and optimize the performance of advanced oxidation processes, particularly in the degradation of chlorophenols. Furthermore, the redox chemistry of the benzoquinone/hydroquinone pair provides a powerful, fluorescence-based tool for quantifying fundamental photocatalytic activity, specifically the generation of electrons and superoxide radicals. These application notes and protocols provide researchers with a foundation to integrate the analysis of 2-HBQ into their experimental workflows, thereby enabling a deeper understanding of reaction mechanisms and catalyst efficiency.

References

- 1. Effect of silver deposits on the photocatalytic activity of titanium dioxide... [pubs.rsc.org]

- 2. , 1 - 4 and Benzoquinone , 1 -hydroquinone based determination... | CoLab 4 [colab.ws]

- 3. EC .6.5.7 [iubmb.qmul.ac.uk]

- 4. - 2 - hydroxy , 1 - 4 reductase - Wikipedia benzoquinone [en.wikipedia.org]

- 5. KEGG PATHWAY : rn00361 [kegg.jp]

Application Notes: Fluorescence Measurement of O₂⁻ Radicals with Hydroquinone Derivatives

This guide provides detailed methodologies for detecting superoxide anions (O₂⁻) using hydroquinone-based fluorescent probes, specifically Dihydroethidium (DHE) and 3'-p-(aminophenyl) fluorescein (APF), for research and drug development.

Scientific Background and Principles

Reactive oxygen species (ROS), including superoxide anions (•O₂⁻), hydroxyl radicals (HO•), and singlet oxygen (¹O₂), are implicated in various physiological and pathological processes such as ischemia-reperfusion injury, aging, and neurodegenerative diseases [1]. Accurate detection of specific ROS is crucial for understanding their roles.

- Dihydroethidium (DHE): A cell-permeable hydroquinone derivative that is highly selective for O₂⁻ [1]. Upon oxidation by O₂⁻, it is hydroxylated to form 2-hydroxyethidium, which intercalates into DNA and exhibits strong red fluorescence. This specific reaction allows for the discrimination of O₂⁻ from other ROS [1].

- APF as a Potential Probe: While APF is known to react with hydroxyl radicals and singlet oxygen [2], its interaction with O₂⁻ is less direct and specific. Its utility may lie in complex systems where multiple ROS are generated and can be differentiated using specific quenchers.

Detailed Experimental Protocols

Protocol 1: Detection of Superoxide in Live Cells using Dihydroethidium (DHE)

This protocol is designed for detecting intracellular superoxide production using fluorescence microscopy or flow cytometry.

1. Reagents and Equipment

- Dihydroethidium (DHE, CAS No. 104821-25-2): Prepare a 5 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C protected from light [1].

- Phosphate Buffered Saline (PBS), pH 7.4

- Cell culture medium (without serum or phenol red for the assay)

- Fluorescence microscope or flow cytometer with appropriate filters (Excitation: ~400 nm, Emission: ~590 nm for the specific O₂⁻ product) [1]

- Cell culture incubator

2. Staining Procedure

- Cell Preparation: Culture adherent cells on sterile glass coverslips or prepare a suspension of cells in a centrifuge tube. Ensure cells are at a healthy, sub-confluent density (e.g., 70-80% confluency).

- Loading with DHE: Replace the culture medium with fresh medium containing 1–5 µM DHE. The optimal concentration should be determined empirically for each cell type.

- Incubation: Incubate the cells for 30 minutes at 37°C in a humidified, 5% CO₂ incubator, protected from light.

- Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove excess, non-specific dye.

3. Induction and Detection

- Induce Superoxide Production: Expose the cells to the desired experimental stimulus (e.g., treatment with a pro-oxidant compound).

- Imaging/Acquisition: For microscopy, use an excitation filter around 400 nm and collect emission at ~590 nm to maximize specificity for the 2-hydroxyethidium product [1]. For flow cytometry, use similar laser and detector settings.

- Controls: Always include the following controls:

- Untreated, unstained cells: For background autofluorescence.

- Untreated, stained cells: For basal superoxide levels.

- Stimulated, stained cells: For experimental measurement.

- Specificity Control (Recommended): Pre-incubate cells with a superoxide scavenger like Tempol (5 mM) before DHE loading and stimulation to confirm the signal is O₂⁻-dependent.

Protocol 2: Differentiating ROS in Cell-Free Systems using APF

This protocol uses APF in a cell-free system to detect hydroxyl radicals generated via the Fenton reaction and outlines how to differentiate the signal from that of singlet oxygen [2].

1. Reagents and Equipment

- APF (3'-p-(aminophenyl) fluorescein): Prepare a stock solution in dimethylformamide (DMF) and store as recommended [2].

- Fenton Reaction Reagents: Ferrous ammonium sulfate (FAS, Fe(NH₄)₂(SO₄)₂) and Hydrogen Peroxide (H₂O₂) [2].

- Quenchers: Dimethyl sulfoxide (DMSO) for hydroxyl radicals, Sodium Azide (NaN₃) for singlet oxygen [2].

- Fluorometer or fluorescence plate reader (Ex/Em: 492/525 nm) [2].

2. Experimental Procedure

- In a cuvette or plate well, add the following to 100 mM phosphate buffer (pH 7.0):

- Place in the fluorometer and establish a stable baseline.

- Initiate the reaction by adding 300 µM H₂O₂ [2].

- Monitor the increase in fluorescence at 525 nm (upon 492 nm excitation) for 120 seconds or until the signal stabilizes [2].

3. Data Interpretation

- A significant increase in fluorescence in the presence of the Fenton reagents indicates radical generation.

- DMSO quenching suggests the signal is from hydroxyl radicals.

- NaN₃ quenching suggests the signal is from singlet oxygen.

- Enhancement of fluorescence with NaN₃ in the Fenton system, as noted in one study, indicates complex chemistry and underscores the need for careful control experiments [2].

Summary of Key Probe Data

Table 1: Characteristics of Hydroquinone-Derived Fluorescent Probes for ROS Detection

| Probe Name | Primary ROS Detected | Selectivity Notes | Excitation/Emission Maxima | Key Experimental Consideration |

|---|---|---|---|---|

| Dihydroethidium (DHE) | Superoxide (O₂⁻) | Oxidation by O₂⁻ yields 2-hydroxyethidium; specific excitation at ~400 nm [1]. | Ex ~400 nm, Em ~590 nm (for 2-OH product) [1] | Use high purity; can oxidize in resting cells; specific filters are crucial. |

| APF | HO•, ONOO⁻, ¹O₂ | Also reacts with ¹O₂; less sensitive to O₂⁻ and H₂O₂; can be used with DMSO/NaN₃ for differentiation [2]. | Ex 492 nm, Em 525 nm [2] | ~35x more sensitive than HPF for ¹O₂; fluorescence enhanced by NaN₃ in •OH-generating system [2]. |

| HPF | HO•, ONOO⁻ | Similar to APF but insensitive to HOCl [2]. | Ex 492 nm, Em 525 nm [2] | Lower baseline sensitivity compared to APF [2]. |

Table 2: Example Quenching Data for APF in a Cell-Free Fenton System (from [2])

| Experimental Condition | APF Fluorescence (Units) | HPF Fluorescence (Units) |

|---|---|---|

| Fe²⁺ + H₂O₂ (Fenton Control) | 6,117 ± 420 | 1,339 ± 75 |

| + 1 mM NaN₃ | 28,560 ± 175 | 31,295 ± 203 |

| + 1% DMSO | 170 ± 18 | 37 ± 11 |

| + 0.1% DMSO | 680 ± 35 | 148 ± 36 |

| + 0.02% DMSO | 2,980 ± 806 | 630 ± 25 |

Experimental Design and Workflow

The following diagrams outline the core detection mechanism and experimental workflow.

Detection Mechanism of DHE

Experimental Workflow for APF

Critical Considerations for Researchers

- Probe Specificity is Context-Dependent: No fluorescent probe is absolutely specific. DHE's oxidation product must be identified (e.g., by HPLC) for conclusive O₂⁻ detection, and the use of specific quenchers/scavengers is essential for APF [1] [2].

- Control Experiments are Mandatory: Include all relevant controls (vehicle, scavengers, unstained) to accurately interpret fluorescence changes.

- Potential Artifacts: Be aware that DHE can undergo some oxidation in resting cells, and the common solvent DMSO can act as a potent hydroxyl radical quencher at concentrations as low as 0.02% [1] [2].

- Instrument Calibration: Ensure your fluorescence detector is properly calibrated for the specific excitation/emission wavelengths of the oxidative products, not just the parent probe.

References

Comprehensive Application Notes: Utilizing 2-Hydroxy-1,4-Benzoquinone in Electron Transfer Studies

Introduction to 2-Hydroxy-1,4-benzoquinone in Electron Transfer Studies

This compound (HOQ) represents a biologically and electrochemically significant quinone compound that serves as a critical redox mediator in various electron transfer processes. This compound occupies an important position in both environmental biodegradation pathways and enzymatic redox systems, making it an invaluable tool for studying electron transfer mechanisms. HOQ occurs naturally as an intermediate in the photolysis of 1,4-benzoquinone in aqueous solutions, where it forms alongside hydroquinone as secondary products, while benzene-1,2,4-triol serves as the primary photochemical product [1] [2]. The compound's significance extends to biological systems where it functions as a substrate for specific oxidoreductases, particularly This compound reductase (EC 1.6.5.7), which catalyzes the reduction of HOQ to 1,2,4-trihydroxybenzene using NADH as an electron donor [3].

The structural features of HOQ that contribute to its electrochemical utility include its quinone redox system and the electron-withdrawing hydroxyl group at the 2-position, which significantly influences its reduction potential and interaction with biological electron carriers. These properties enable HOQ to participate in various electron transfer cascades, particularly in microbial degradation pathways of chlorinated aromatic compounds [4] [5]. In biological systems, microorganisms such as Burkholderia sp. strain AK-5 utilize specialized enzymes to manage HOQ's redox cycling, including Fe-superoxide dismutase which prevents auto-oxidation of 1,2,4-trihydroxybenzene to HOQ, and This compound reductase that converts HOQ back to 1,2,4-trihydroxybenzene [5]. This coordinated enzymatic activity ensures efficient electron flow through biodegradation pathways while minimizing oxidative stress.

Electrochemical Properties & Quantitative Profiling

The redox characteristics of this compound and related compounds define their functionality in electron transfer processes. Systematic electrochemical analysis reveals that HOQ possesses a reduction potential of -535.4 mV (vs. Ag/AgCl), which positions it favorably for mediating electrons to biological acceptors like NADP+ (-520 mV) [6]. This strategic potential enables HOQ to participate in various electron transfer cascades where it can effectively receive electrons from donors and transfer them to biological targets. The compound's reduction potential is significantly more negative than simpler quinones like 1,4-benzoquinone (-158.6 mV) and 1,4-naphthoquinone (-288.6 mV), reflecting the substantial influence of the hydroxyl substituent on its electrochemical behavior [6].

Table 1: Comparative Electrochemical Properties of Quinone-Based Electron Mediators

| Compound | Molecular Weight | Reduction Potential (mV vs. Ag/AgCl) | Electron Transfer Efficiency |

|---|---|---|---|

| This compound | 174.15 | -535.4 | Moderate to High |

| 1,4-Benzoquinone | 108.09 | -158.6 | Low |

| 1,4-Naphthoquinone | 158.15 | -288.6 | Low to Moderate |

| 2-Methyl-1,4-naphthoquinone | 172.18 | -411.7 | Moderate |

| 2,6-Dimethoxy-1,4-benzoquinone | 168.15 | -292.7 | Low to Moderate |

| Methyl viologen | 186.25 | -697.5 / -1029.5 | High (with dehydrogenation concerns) |

| Ethyl viologen | 214.31 | -701.5 / -992.3 | High (without dehydrogenation) |

The electrochemical behavior of HOQ must be considered within the broader context of electron mediator classification. Compared to bipyridine compounds like methyl viologen and ethyl viologen which exhibit two distinct reduction waves at approximately -700 mV and -1000 mV, HOQ displays a single reduction wave, indicating a simpler redox mechanism [6]. This characteristic, combined with its intermediate reduction potential, makes HOQ particularly useful for studying biological electron transfer to NADP+ and similar cofactors. When selecting electron mediators for specific applications, researchers must consider not only the reduction potential but also molecular size, chemical stability, and potential side reactions. For instance, while methyl viologen effectively mediates electrons to NADP+, it can cause undesirable dehydrogenation of NADPH, whereas ethyl viologen with slightly larger substituents avoids this side reaction while maintaining efficient electron transfer [6].

Experimental Protocols & Methodologies

Electrochemical Characterization of HOQ

Objective: This protocol describes the comprehensive electrochemical characterization of this compound using cyclic voltammetry to determine its redox properties and electron transfer capabilities.

Materials:

- This compound (≥95% purity)

- Phosphate buffer saline (PBS, pH 7.4)

- Argon gas (high purity)

- NADP+ (if studying biological electron transfer)

- Electrochemical cell with three-electrode configuration

Equipment Setup:

- Electrochemical analyzer (e.g., BAS ALS Model 612E)

- Working electrode: Glassy carbon (3 mm diameter)

- Counter electrode: Platinum wire

- Reference electrode: Ag/AgCl (3 M KCl)

- Oxygen-free environment maintained by argon purging

Procedure:

- Prepare a 1 mM stock solution of this compound in deoxygenated PBS (pH 7.4).

- Transfer 6 mL of the stock solution to the electrochemical cell.

- Purge the solution with argon for 15 minutes to remove dissolved oxygen.

- Set the electrochemical parameters:

- Voltage range: +1.0 V to -1.5 V (vs. Ag/AgCl)

- Scan rate: 50 mV/s

- Temperature: 25°C

- Perform an initial cyclic voltammetry scan without NADP+ to establish the baseline redox profile.

- Add NADP+ to final concentrations of 1 mM and 2 mM while maintaining constant mediator concentration.

- Record cyclic voltammograms after each addition, noting changes in reduction and oxidation currents.

- Determine the electron transfer efficiency by comparing peak currents in the presence and absence of NADP+.

Key Observations: The characteristic cyclic voltammogram of HOQ should exhibit a reversible redox couple with a formal reduction potential of approximately -535 mV. Upon addition of NADP+, an increase in the reduction current coupled with a decrease in the oxidation current indicates successful electron transfer from reduced HOQ to NADP+ [6]. This mediated electron transfer manifests as catalytic current enhancement in the voltammogram, providing quantitative data on electron transfer rates and efficiency.

Enzymatic Activity Assay for this compound Reductase

Objective: To measure the enzymatic reduction of HOQ to 1,2,4-trihydroxybenzene catalyzed by this compound reductase using spectrophotometric detection.

Principle: The assay monitors the NADH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) that accompanies the reduction of HOQ to 1,2,4-trihydroxybenzene. The decrease in absorbance directly correlates with enzymatic activity [3] [5].

Reaction Mixture:

- 50 mM potassium phosphate buffer (pH 7.4)

- 0.1 mM NADH

- 0.05 mM this compound (freshly prepared)

- Enzyme extract (appropriately diluted to give linear reaction rates)

- Total volume: 1 mL

Procedure:

- Prepare the reaction mixture in a 1 cm pathlength quartz cuvette, excluding the enzyme.

- Pre-incubate the mixture at 30°C for 3 minutes.

- Initiate the reaction by adding the enzyme extract and mix rapidly.

- Immediately monitor the decrease in absorbance at 340 nm for 3 minutes.

- Calculate enzyme activity using the formula:

Activity (U/mL) = (ΔA₃₄₀ × Vᵣ × DF) / (ε × L × Vₑ × t)

Where:

- ΔA₃₄₀ = Change in absorbance per minute

- Vᵣ = Total reaction volume (mL)

- DF = Dilution factor

- ε = Extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

- L = Pathlength (cm)

- Vₑ = Enzyme volume (mL)

- t = Time (minutes)

Interpretation: One unit of enzyme activity is defined as the amount that oxidizes 1 μmol of NADH per minute under the specified conditions. The specific activity is expressed as units per mg of protein [5]. For accurate kinetic parameter determination, vary the HOQ concentration (0.01-0.2 mM) while maintaining saturated NADH levels (0.1 mM).

Pathway Analysis & Electron Transfer Mechanisms

Metabolic Pathway Integration

This compound functions as a critical metabolic intermediate in several biodegradation pathways, particularly for chlorinated aromatics and phenolic compounds. The compound occupies a strategic position in the chlorocyclohexane and chlorobenzene degradation pathway (KEGG pathway rn00361), where it serves as a branch point between oxidative and reductive metabolic routes [4]. In microbial systems such as Burkholderia sp. strain AK-5, HOQ is generated through the non-enzymatic auto-oxidation of 1,2,4-trihydroxybenzene, a reaction that proceeds rapidly under physiological conditions. This auto-oxidation represents a metabolic challenge that organisms overcome through the coordinated action of specialized enzymes, including Fe-superoxide dismutase and this compound reductase [5].

Table 2: Enzymes Involved in HOQ Metabolism and Their Characteristics

| Enzyme | EC Number | Reaction Catalyzed | Cofactor Requirement | Inhibitors/Sensitivities |

|---|---|---|---|---|

| This compound reductase | EC 1.6.5.7 | HOQ + NADH + H+ → 1,2,4-trihydroxybenzene + NAD+ | NADH, FMN | Quinone analogues |

| Fe-superoxide dismutase | EC 1.15.1.1 | 2O₂⁻ + 2H+ → H₂O₂ + O₂ | Fe²⁺ | Azide, cyanide |

| 1,2,4-Trihydroxybenzene 1,2-dioxygenase | EC 1.13.11. | 1,2,4-Trihydroxybenzene + O₂ → maleylacetic acid | Fe²⁺ | Oxidizing agents |

The metabolic flow through HOQ is tightly regulated to prevent the accumulation of reactive oxygen species that can occur during quinone redox cycling. The cooperative action of Fe-superoxide dismutase and this compound reductase creates a protective system that minimizes oxidative damage while maintaining metabolic flux toward maleylacetic acid, which subsequently enters the TCA cycle [5]. This elegant biochemical strategy highlights nature's solution to the challenges posed by reactive quinone intermediates like HOQ, demonstrating how electron transfer processes are optimized to balance metabolic efficiency with cellular protection.

Electron Transfer Mechanisms

The electron transfer mechanisms involving HOQ can be visualized through the following diagram that illustrates its role in metabolic pathways and electrochemical systems:

The electron transfer mechanism of HOQ operates through dual pathways encompassing both electrochemical and enzymatic processes. In electrochemical systems, HOQ accepts electrons directly from electrodes at its characteristic reduction potential of -535.4 mV, subsequently donating these electrons to biological acceptors like NADP+ [6]. This mediated electron transfer bypasses the kinetic barriers associated with direct electron transfer to complex biomolecules. In enzymatic systems, This compound reductase catalyzes the NADH-dependent reduction of HOQ to 1,2,4-trihydroxybenzene, employing FMN as a prosthetic group to facilitate this hydride transfer [3]. The enzyme demonstrates broad substrate specificity toward various benzoquinones, but shows particular efficiency with HOQ, highlighting their co-evolution for efficient electron channeling.

The redox cycling behavior of HOQ presents both challenges and opportunities in biological systems. Without proper regulation, HOQ can undergo continuous oxidation and reduction, generating reactive oxygen species that cause oxidative stress. However, organisms like Burkholderia sp. strain AK-5 have evolved protective mechanisms where Fe-superoxide dismutase scavenges superoxide radicals generated during HOQ redox cycling, while this compound reductase redirects electrons productively through the degradation pathway [5]. This coordinated enzyme system ensures that electron transfer through HOQ remains coupled to productive metabolism rather than dissipating as oxidative damage.

Research Applications & Implications

Biocatalysis and Industrial Applications

The unique electron transfer properties of this compound make it particularly valuable in the field of biocatalysis, where it facilitates coupling between electrochemical systems and NADPH-dependent enzymes. As identified in recent studies, HOQ belongs to a class of electron mediators that effectively shuttle electrons from electrodes to biological cofactors, enabling the regeneration of NADPH for oxidoreductase-catalyzed reactions [6]. This application addresses a fundamental challenge in industrial enzymology – the efficient recycling of expensive cofactors that would otherwise make large-scale biotransformations economically unviable. Compared to bipyridine-based mediators like methyl viologen, HOQ offers the advantage of not promoting undesirable side reactions such as NADPH dehydrogenation, making it particularly suitable for sustained bioprocess operations.

In synthetic biology applications, HOQ-mediated electron transfer enables the integration of abiotic and biotic systems for specialized chemical production. The compound's intermediate reduction potential allows it to bridge the gap between inorganic electrodes and biological redox partners, facilitating novel biosynthetic pathways that leverage both electrochemical and enzymatic steps. Furthermore, the involvement of HOQ in degradation pathways for environmental pollutants suggests applications in bioremediation technologies, where engineered systems could exploit its electron transfer capabilities to accelerate the breakdown of chlorinated aromatics and other persistent organic pollutants [4] [5].

Environmental Biodegradation and Toxicology

This compound plays a pivotal environmental role in the biodegradation of various chlorinated phenolic compounds, serving as a key intermediate in metabolic pathways that ultimately lead to complete mineralization of these pollutants. Microorganisms capable of metabolizing chlorinated phenols typically employ sophisticated enzyme systems that generate HOQ as part of a detoxification cascade [4]. Understanding the electron transfer processes involving HOQ provides critical insights for optimizing bioremediation strategies for contaminated sites, particularly for persistent compounds like pentachlorophenol and 2,4-dichlorophenol that undergo microbial degradation through pathways involving HOQ.

From a toxicological perspective, HOQ represents both a hazard and protective target in chemical exposure scenarios. While the compound itself can participate in redox cycling and generate oxidative stress, the enzymatic systems that manage HOQ – particularly this compound reductase and Fe-superoxide dismutase – serve protective functions that mitigate its potential toxicity [5]. This dual nature informs risk assessment for chemical exposures and the development of protective strategies against quinone-mediated toxicity. Research on HOQ electron transfer mechanisms has therefore contributed significantly to understanding the fundamental biochemical processes that underlie cellular defense against redox-active toxicants.

Troubleshooting and Technical Considerations

Common Experimental Challenges

HOQ Instability: this compound exhibits limited stability in aqueous solutions, particularly under alkaline conditions or when exposed to light. This instability manifests as gradual color changes and precipitation. Solution: Prepare fresh HOQ solutions daily in deoxygenated buffers, store in amber vials at 4°C, and minimize exposure to light during experiments. Verify concentration spectrophotometrically before critical experiments (ε = 1.2-1.5 mM⁻¹cm⁻¹ at 340-380 nm, depending on pH).

Non-Linear Kinetics: Enzymatic assays with this compound reductase may show non-linear initial rates due to competing non-enzymatic reactions. Solution: Include appropriate controls without enzyme to correct for non-enzymatic NADH oxidation. Use higher enzyme concentrations to ensure that enzymatic rates dominate the observed kinetics, and maintain strict temperature control as auto-oxidation rates are highly temperature-dependent.

Electrode Fouling: During electrochemical experiments, HOQ and its reaction products can adsorb to electrode surfaces, causing progressive signal deterioration. Solution: Implement regular electrode cleaning protocols between scans using appropriate solvents and polishing procedures. Consider using pulsed electrochemical detection methods or rotating disk electrodes to minimize fouling effects during prolonged experiments.

Data Interpretation Guidelines

When analyzing electron transfer data involving HOQ, researchers should consider several key factors for accurate interpretation: First, the reversibility of redox couples in cyclic voltammetry provides crucial information about the stability of the reduced HOQ species – quasi-reversible behavior often indicates subsequent chemical reactions following electron transfer. Second, in enzymatic studies, the comparison of catalytic rates with different quinone substrates reveals specificity patterns that inform understanding of biological electron transfer preferences. The enzyme this compound reductase typically shows highest activity with its natural substrate but may demonstrate significant activity with analogue compounds [3] [5].

For accurate quantification of electron transfer efficiency, researchers should employ multiple complementary approaches: electrochemical measurements provide thermodynamic and kinetic parameters, spectrophotometric assays quantify reaction rates, and chromatographic methods (HPLC) can verify product formation and identify potential side products. This multi-method approach is particularly important when studying complex systems such as the coordinated action of Fe-SOD and HOQ reductase in preventing auto-oxidation of 1,2,4-trihydroxybenzene [5]. Correlation of data across these different methodological platforms provides the most robust understanding of HOQ-mediated electron transfer processes.

Conclusion

This compound serves as a versatile electron mediator with significant applications across electrochemical studies, enzymatic investigations, and environmental biodegradation research. Its well-defined reduction potential of -535.4 mV positions it ideally for shuttling electrons between abiotic systems and biological molecules, particularly in the challenging task of NADP+ reduction. The methodological approaches outlined in these application notes – from electrochemical characterization to enzymatic assays – provide researchers with robust tools for investigating electron transfer processes using this biologically relevant quinone. As research continues, HOQ-based electron transfer systems hold promise for advancing bioelectrochemical technologies, environmental remediation strategies, and fundamental understanding of biological redox processes.

References

- 1. Photohydroxylation of 1 , 4 - benzoquinone in aqueous solution revisited [pubmed.ncbi.nlm.nih.gov]

- 2. Photolysis of aqueous solutions of p- benzoquinone ... [pubs.rsc.org]

- 3. EC .6.5.7 [iubmb.qmul.ac.uk]

- 4. KEGG PATHWAY : rn00361 [kegg.jp]

- 5. Fe-superoxide dismutase and 2 - hydroxy - 1 , 4 - benzoquinone ... [link.springer.com]

- 6. Bipyridines mediate electron from an electrode to... transfer [pmc.ncbi.nlm.nih.gov]

preparation of 2-Hydroxy-1,4-benzoquinone standard for HPLC

Chemical Profile of 2-Hydroxy-1,4-benzoquinone

Before attempting preparation, understanding the basic chemical identity of your target analyte is crucial. The table below summarizes key information from chemical databases [1] [2].

| Property | Description for this compound |

|---|---|

| IUPAC Name | 2-Hydroxycyclohexa-2,5-diene-1,4-dione [1] [2] |

| Chemical Formula | C6H4O3 [1] [2] |

| Average Mass | 124.095 g·mol⁻¹ [1] |

| Monoisotopic Mass | 124.01604 [1] |

| SMILES | O=C1C=CC(=O)C(O)=C1 [1] |

| InChI Key | GPLIMIJPIZGPIF-UHFFFAOYSA-N [1] |

| CAS Number | 2474-72-8 [1] |

Insights from Related Quinone Research

Research on similar quinoid compounds provides important cautions for handling and preparing this compound.

- Sensitivity to Alkaline Conditions: One study on 2,6-dimethoxy-1,4-benzoquinone (a related compound) showed that it undergoes structural transformation in alkaline environments, leading to the formation of hydroxylated derivatives [3]. This suggests that the pH of your solvent system must be carefully controlled to avoid degrading your standard.

- Spontaneous Dimerization: this compound is noted to dimerize spontaneously via peroxo bridges [2]. This reactivity implies that solutions of the standard may not be stable for long periods, underscoring the need for fresh preparation and careful storage.

- Handling of Quinones: General information about 1,4-benzoquinone indicates that it is sensitive to strong acids and alkalis, which cause condensation and decomposition [4]. This characteristic is likely shared by its hydroxylated derivative.

Proposed Workflow for Standard Preparation